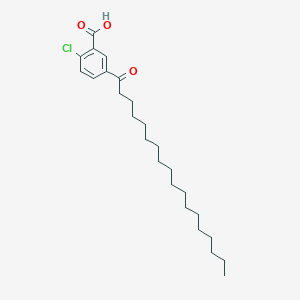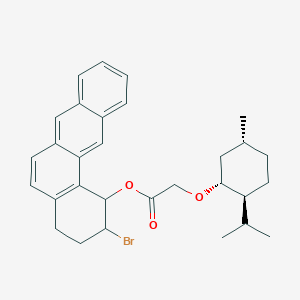
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one: is a chemical compound with a unique structure that includes a hydroxyethylidene group, an imino group, and a dimethyloxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one typically involves the following steps:
Formation of the oxolanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyethylidene group: This step often involves the use of aldehydes or ketones under specific reaction conditions.
Formation of the imino group: This can be done through the reaction of amines with suitable electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or modulating their activity.
Interact with receptors: Affecting signal transduction pathways.
Alter cellular processes: Such as gene expression or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one: can be compared with other oxolanone derivatives and imino compounds.
Similar compounds: Include (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-thione and (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-amine.
Uniqueness
Unique structure: The combination of the hydroxyethylidene group, imino group, and dimethyloxolanone ring makes it distinct.
Specific reactivity: Its unique functional groups confer specific reactivity patterns that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H11NO3/c1-4(10)5-6(9)8(2,3)12-7(5)11/h9-10H,1-3H3/b5-4+,9-6? |
InChI-Schlüssel |
QZROKAMLVLFHOD-FJHBTXJBSA-N |
Isomerische SMILES |
C/C(=C\1/C(=N)C(OC1=O)(C)C)/O |
Kanonische SMILES |
CC(=C1C(=N)C(OC1=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)


![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)



![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)

![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)

